molecular formula C17H16BrN5O B2564318 N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351607-79-8

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Numéro de catalogue: B2564318
Numéro CAS: 1351607-79-8
Poids moléculaire: 386.253
Clé InChI: ZLHZCZLVHSVSRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrN5O and its molecular weight is 386.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O3C_{19}H_{19}BrN_4O_3 with a molecular weight of approximately 463.35 g/mol. The structure features a pyridazine core substituted with a brominated phenyl group and a pyrazole moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds that share structural similarities have shown IC50 values in the micromolar range against BRAF(V600E) and EGFR pathways, critical targets in cancer therapy .

Compound Target IC50 (µM)
Example ABRAF(V600E)26
Example BEGFR49.85
N-(4-bromo...)Not specifically tested yetTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains. In studies evaluating similar pyrazole derivatives, compounds demonstrated significant inhibition of bacterial growth, indicating potential for development as antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects against A549 lung cancer cells. The results indicated that certain derivatives led to apoptosis and inhibited cell proliferation significantly compared to controls .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced nitric oxide production significantly, showcasing its potential as an anti-inflammatory therapeutic .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can enhance potency and selectivity against targeted pathways.

Modification Effect
Bromine substitutionIncreased potency against BRAF
Dimethyl groupsEnhanced anti-inflammatory effects

Applications De Recherche Scientifique

Anti-inflammatory Applications

Research has indicated that compounds similar to N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit notable anti-inflammatory properties.

Key Findings :

  • In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with similar structures demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to standard anti-inflammatory agents like dexamethasone which showed lower inhibition rates at similar concentrations .

Antitumor Activity

The potential of this compound as an anti-cancer agent has been explored in various studies.

Case Studies :

  • A study involving various pyrazole derivatives found that those with structural similarities to this compound exhibited promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Notably, certain derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant antitumor potential.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented, and this compound is no exception.

Research Overview :

  • Studies have tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α (61–85%), IL-6 (76–93%)
AntitumorIC50 values: HepG2 (5.35 µM), A549 (8.74 µM)
AntimicrobialSignificant activity against E. coli and S. aureus

Analyse Des Réactions Chimiques

Pyridazine Ring Formation

The mechanism involves nucleophilic attack of the aminopyrazole on a β-dicarbonyl compound, followed by cyclization and dehydration . For example:

  • Nucleophilic Attack : The amino group (-NH₂) of the pyrazole attacks a carbonyl carbon of the β-dicarbonyl compound.

  • Cyclization : A second nucleophilic attack forms a six-membered ring intermediate, which undergoes dehydration to yield the pyridazine-pyrazole fused system .

Pyrazole Substituent Formation

The pyrazole group is synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes . For instance:

  • Diazo Generation : Tosylhydrazones are converted to diazo intermediates in situ.

  • Cycloaddition : Reaction with alkynyl bromides forms the pyrazole scaffold .

Amide Bond Formation

The carboxamide linkage is formed using coupling agents like PyBop, which activates the carboxylic acid group for nucleophilic attack by the amine .

Mechanism Key Steps
Pyridazine ring formationNucleophilic attack → Cyclization → Dehydration
Pyrazole synthesisCycloaddition of diazo compounds + alkynes
Amide couplingActivation → Coupling → Workup

Reaction Conditions

The synthesis employs diverse reaction conditions optimized for each step:

Step Conditions Catalysts/Solvents
Pyridazine ring formationRefluxing ethanol or DMF, acidic conditionsβ-dicarbonyls, catalytic HCl
Pyrazole synthesisRoom temperature, anhydrous conditionsPd catalysts (e.g., Pd(PPh₃)₄), DMF
Amide couplingRoom temperature, inert atmospherePyBop, DMF, Cs₂CO₃

Biological Implications

The compound exhibits therapeutic potential due to its structural features:

  • Pyrazole Substituent : Known for anti-inflammatory and anticancer activity, likely through kinase inhibition (e.g., Aurora-A, CDK2) .

  • Pyridazine Core : Enhances bioavailability and interaction with biological targets.

Activity Mechanism Key Reference
Kinase inhibitionBinding to ATP-binding pockets
Anticancer effectsCell cycle regulation, apoptosis induction

Propriétés

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-10-8-13(4-5-14(10)18)19-17(24)15-6-7-16(21-20-15)23-12(3)9-11(2)22-23/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZCZLVHSVSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.